Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate
CAS No.: 13437-63-3
Cat. No.: VC12004956
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13437-63-3 |
|---|---|
| Molecular Formula | C13H16N2O5 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | methyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate |
| Standard InChI | InChI=1S/C13H16N2O5/c1-19-12(17)8-14-11(16)7-15-13(18)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,18) |
| Standard InChI Key | TXMIOBGEEHTBRF-UHFFFAOYSA-N |
| SMILES | COC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | COC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Introduction
Molecular Structure and Physicochemical Properties
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate features a dipeptide backbone with two glycine residues, where the N-terminal amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxyl group is esterified as a methyl ester. The IUPAC name, methyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate, reflects this arrangement. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.28 g/mol |
| Exact Mass | 280.1056 g/mol |
| PSA (Polar Surface Area) | 109.97 Ų |
| LogP (Partition Coefficient) | 0.98 |
The Z-group provides steric and electronic protection for the amine, preventing unwanted side reactions during peptide elongation. The methyl ester enhances solubility in organic solvents, facilitating purification steps.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate follows classical peptide coupling strategies. A typical route involves:
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Protection of Glycine: Glycine’s amino group is protected using benzyl chloroformate (Z-Cl) in a biphasic system (e.g., water/dioxane) with sodium bicarbonate as the base.
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Coupling Reaction: The Z-protected glycine is activated using carbodiimides (e.g., DCC) or mixed anhydrides, then coupled to methyl glycinate.
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Esterification: The C-terminal carboxyl group is methylated using methanol under acidic conditions.
A patent describing analogous intermediates in lacosamide synthesis highlights the use of mixed anhydride coupling for amide bond formation, which could be adapted for this compound . For instance, Anderson’s mixed anhydride method (using isobutyl chloroformate and N-methylmorpholine) ensures high yields and minimal racemization .
Industrial Considerations
Large-scale production avoids chromatographic purification, favoring crystallization or extraction. For example, ethyl acetate is often employed for extracting intermediates, followed by hydrogenation with 5–10% Pd/C to remove protecting groups . This aligns with the compound’s synthesis, where ethyl acetate serves as a solvent for hydrogenation steps.
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The Z-group’s stability under basic conditions makes this compound ideal for stepwise peptide elongation. Unlike tert-butoxycarbonyl (Boc) groups, which require acidic deprotection, the Z-group is removed via catalytic hydrogenation, preserving acid-sensitive residues.
Drug Discovery and Development
As a dipeptide building block, this compound is pivotal in synthesizing bioactive peptides. For example, it has been used to explore enzyme inhibitors targeting proteases or kinases, where the glycine-glycine motif serves as a flexible linker.
Analytical Characterization
Spectroscopic Data
While specific NMR data for this compound is scarce in the provided sources, analogous intermediates in the lacosamide patent exhibit characteristic signals:
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-NMR: Aromatic protons from the Z-group appear at δ 7.25–7.36 ppm, while methyl ester protons resonate at δ 3.65 ppm .
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-NMR: Carbonyl carbons (Z-group and ester) appear near δ 168–170 ppm .
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Z-Gly-Gly-OMe | 280.28 g/mol | Z-group, methyl ester | |
| Z-Ala-Ala-OMe | 308.33 g/mol | Z-group, methyl ester | |
| Boc-Gly-Gly-OMe | 260.28 g/mol | Boc-group, methyl ester |
The Z-group’s stability under basic conditions distinguishes it from Boc-protected analogs, which require acidic deprotection.
Future Perspectives
Advances in continuous-flow peptide synthesis could enhance the scalability of this compound’s production. Additionally, its utility in mRNA display libraries or peptide-drug conjugates warrants further exploration.
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